molecular formula C11H13N5O5 B13827574 2-azido-N-[1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide

2-azido-N-[1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide

Cat. No.: B13827574
M. Wt: 295.25 g/mol
InChI Key: SGRUZFCHLOFYHZ-UHFFFAOYSA-N
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Description

2-azido-N-[1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide is an organic compound with the molecular formula C11H13N5O5. It belongs to the class of nitrobenzenes, which are compounds containing a nitrobenzene moiety, consisting of a benzene ring with a carbon bearing a nitro group .

Preparation Methods

The synthesis of 2-azido-N-[1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide involves several steps. One common method includes the reaction of 1,3-dihydroxy-1-(4-nitrophenyl)propan-2-ylamine with azidoacetyl chloride under controlled conditions. The reaction is typically carried out in an organic solvent such as dichloromethane, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Chemical Reactions Analysis

2-azido-N-[1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide undergoes various chemical reactions, including:

Scientific Research Applications

2-azido-N-[1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide has various applications in scientific research:

Mechanism of Action

The mechanism of action of 2-azido-N-[1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide involves its interaction with molecular targets such as enzymes and receptors. The azido group can undergo cycloaddition reactions with alkyne or alkene groups, forming stable triazole rings. This property is exploited in click chemistry for the selective labeling and modification of biomolecules .

Comparison with Similar Compounds

Properties

IUPAC Name

2-azido-N-[1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5O5/c12-15-13-5-10(18)14-9(6-17)11(19)7-1-3-8(4-2-7)16(20)21/h1-4,9,11,17,19H,5-6H2,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGRUZFCHLOFYHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(CO)NC(=O)CN=[N+]=[N-])O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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